3-(3,5-Difluoro-2-methoxyphenyl)propionic acid
Overview
Description
3-(3,5-Difluoro-2-methoxyphenyl)propionic acid, also known as DFP, is an organic acid. It has a molecular weight of 216.18 . The IUPAC name for this compound is 3-(3,5-difluoro-2-methoxyphenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h4-5H,2-3H2,1H3,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature .Scientific Research Applications
Molecular Structure Analysis
Research on similar compounds, such as 3-phenylpropionic acid derivatives, has focused on determining crystal structures using laboratory X-ray powder diffraction data. These studies reveal the nature of intermolecular interactions within the crystal lattice, such as hydrogen bonding patterns, which are crucial for understanding the compound's physicochemical properties and potential for forming supramolecular architectures (Das et al., 2012).
Synthesis and Reactivity
Synthetic methodologies for related compounds include regiospecific synthesis of propionic acid derivatives, highlighting the importance of precise structural modifications in achieving desired chemical properties and functionalities (Kumarasinghe et al., 2009). Moreover, studies on the synthesis of propionamides from related propionitriles demonstrate the versatility of these compounds in generating a wide range of derivatives with potential biological activities (Arutyunyan et al., 2014).
Potential Applications
Research into the structural and spectroscopic characteristics of similar compounds reveals their potential applications in fields such as nonlinear optical materials, highlighting the significance of aromatic propionic acids and their derivatives in developing advanced functional materials (Tamer et al., 2015).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of water . If irritation persists, seek medical advice .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.
Mode of Action
Compounds with similar structures have been shown to bind with high affinity to their targets, resulting in various biological effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3,5-Difluoro-2-methoxyphenyl)propionic acid. For instance, the compound should be stored in a cool, dry place in well-sealed containers to maintain its stability . Additionally, it’s recommended to avoid breathing dust and contact with skin and eyes, and to use dry clean up procedures to avoid generating dust .
properties
IUPAC Name |
3-(3,5-difluoro-2-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h4-5H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDNYIGTRFYOKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261129 | |
Record name | 3,5-Difluoro-2-methoxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1092460-64-4 | |
Record name | 3,5-Difluoro-2-methoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-2-methoxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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